molecular formula C12H12N2O4S2 B4956106 4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B4956106
M. Wt: 312.4 g/mol
InChI Key: RVSQNDVGYPPYHN-UHFFFAOYSA-N
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Description

4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a hydroxyphenyl group with a thiophene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Sulfamoyl Group: The initial step involves the reaction of 2-hydroxybenzenesulfonamide with a suitable thiophene derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Coupling Reaction: The next step involves the coupling of the sulfamoyl intermediate with N-methylthiophene-2-carboxylic acid. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide involves the inhibition of key enzymes in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Furosemide: A sulfonamide used as a diuretic.

    Glibenclamide: A sulfonamide with hypoglycemic properties.

Uniqueness

4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is unique due to its combination of a hydroxyphenyl group and a thiophene ring. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-13-12(16)11-6-8(7-19-11)20(17,18)14-9-4-2-3-5-10(9)15/h2-7,14-15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQNDVGYPPYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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